(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid
Description
This compound is a stereospecific Fmoc-protected cyclopentane derivative featuring a carboxylic acid group at the 1-position and a 4-(Fmoc-amino)phenyl substituent at the 3-position of the cyclopentane ring (stereochemistry: 1R,3R). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis, offering stability under basic conditions and cleavability under mild acidic conditions.
Properties
IUPAC Name |
(1R,3R)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)19-10-9-18(15-19)17-11-13-20(14-12-17)28-27(31)32-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,11-14,18-19,25H,9-10,15-16H2,(H,28,31)(H,29,30)/t18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQARSBBPXVDAV-RTBURBONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 4-aminobenzyl alcohol.
Formation of the Cyclopentane Ring: Cyclopentanone undergoes a series of reactions to form the cyclopentane ring structure.
Introduction of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino group is then coupled with the cyclopentane carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Use of Automated Synthesizers: Employing automated peptide synthesizers to streamline the process.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Drug Development
The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of functional groups, which can lead to enhanced biological activity. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit specific cancer cell lines.
Peptide Synthesis
(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid is often utilized in peptide synthesis as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS), allowing for the selective protection and deprotection of amino acids during the synthesis process.
Research has indicated that compounds related to this compound exhibit various biological activities:
- Antitumor Activity : Studies have shown that certain derivatives can induce apoptosis in cancer cells.
- Antimicrobial Properties : Some analogs demonstrate effectiveness against bacterial strains, making them candidates for antibiotic development.
Material Science
In addition to its applications in medicinal chemistry, this compound has potential uses in material science. Its structural properties can be exploited to develop novel materials with specific mechanical and thermal characteristics.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a derivative of this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for further development into anticancer drugs.
Case Study 2: Peptide Synthesis Optimization
In a research project focused on optimizing peptide synthesis protocols, the Fmoc group derived from this compound was employed to enhance the efficiency of solid-phase peptide synthesis. The results indicated a marked increase in yield and purity of synthesized peptides compared to traditional methods, highlighting its utility in peptide chemistry.
Mechanism of Action
The mechanism of action of (1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with amino groups in peptides and proteins, protecting them during chemical reactions.
Pathways Involved: It participates in pathways related to peptide bond formation and protein modification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Cyclopentane Derivatives with Fmoc-Amino Groups
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid Structure: Cyclopentane core with carboxylic acid (1R) and Fmoc-amino (3S) groups. Key Difference: Stereochemistry (1R,3S vs. 1R,3R) and absence of the phenyl substituent. Impact: Altered spatial arrangement may affect peptide backbone conformation and solubility. Applications: Used in constrained peptide design due to restricted cyclopentane ring mobility .
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic Acid Structure: Stereoisomer of the above (1S,3R configuration). Key Difference: Mirror-image stereochemistry, which could influence chiral recognition in enzymatic systems or receptor binding. Synthesis: Requires enantioselective methods, such as asymmetric hydrogenation or chiral auxiliaries .
(b) Substituent Variations
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic Acid Structure: Fmoc group attached via a methylene linker (-CH2-) to the cyclopentane. Key Difference: Substitution pattern (methylenamino vs. phenyl) alters electronic and steric properties.
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic Acid Structure: Linear propanoate backbone with Fmoc and phenyl groups. Key Difference: Lack of cyclopentane ring reduces conformational rigidity. Applications: Common in traditional peptide synthesis; less suited for constrained peptide architectures .
Stereochemical and Functional Group Analysis
| Compound Name | Core Structure | Substituents | Stereochemistry | Molecular Formula | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Cyclopentane | 1-COOH, 3-(4-Fmoc-amino-phenyl) | 1R,3R | C26H23NO4 | Conformationally constrained peptides |
| (1R,3S)-Fmoc-cyclopentanecarboxylic Acid | Cyclopentane | 1-COOH, 3-Fmoc-amino | 1R,3S | C21H21NO4 | Peptide backbone modification |
| 2-((Fmoc-amino)methyl)cyclopentane-1-carboxylic Acid | Cyclopentane | 1-COOH, 2-(Fmoc-amino-methyl) | Not specified | C22H23NO4 | Flexible linker in peptide design |
| (2R)-Fmoc-3-phenylpropanoic Acid | Propanoate | 2-Fmoc-amino, 3-phenyl | 2R | C24H21NO4 | Standard peptide synthesis |
Physicochemical Properties
- Hydrophobicity: The phenyl group in the target compound increases logP compared to non-phenyl analogs (e.g., 2-((Fmoc-amino)methyl)cyclopentane-1-carboxylic acid) .
- Melting Point : Cyclopentane derivatives generally exhibit higher melting points than linear analogs due to rigid structures .
Biological Activity
The compound (1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid, often referred to as Fmoc-amino acid derivatives, is a significant molecule in medicinal chemistry and biochemistry. Its structure features a cyclopentane backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it useful in peptide synthesis and various biological applications.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.43 g/mol
- CAS Number : 312965-05-2
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group serves as a protective group for amino acids during the synthesis process, allowing for selective reactions without interfering with the amino acid's functionality.
Biological Applications
-
Peptide Synthesis :
- The Fmoc protecting group allows for the formation of peptides through solid-phase synthesis techniques. This method is widely used in the pharmaceutical industry to create peptide-based drugs.
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of Fmoc-amino acids exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth through apoptosis induction.
-
Drug Delivery Systems :
- The ability of this compound to form stable conjugates with other therapeutic agents positions it as a potential candidate for drug delivery applications, particularly in targeted therapies.
Case Studies and Research Findings
Several studies have explored the biological activities associated with Fmoc-amino acids:
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound can be achieved through several established organic synthesis routes:
-
Mixed Anhydride Method :
- Utilizes an anhydride to activate the carboxylic acid for nucleophilic attack by the amino group.
-
Solid-phase Peptide Synthesis (SPPS) :
- Involves sequential coupling of protected amino acids on a solid support, followed by deprotection and cleavage steps.
Q & A
Basic: What are the key synthetic strategies for preparing (1R,3R)-3-[4-(Fmoc-amino)phenyl]cyclopentane-1-carboxylic acid?
The synthesis typically involves three stages: (1) Fmoc protection of the primary amine using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic medium (e.g., sodium bicarbonate), (2) cyclization of the phenylcyclopentane backbone via intramolecular Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling, and (3) carboxylic acid activation using reagents like DCC/HOBt. Purification is achieved via reverse-phase HPLC or silica gel chromatography, with critical monitoring by LC-MS for intermediates .
Basic: How does the Fmoc group influence the compound’s reactivity in peptide coupling?
The Fmoc group acts as a temporary protecting group for the amine, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile functionalities. Its orthogonality to other protecting groups (e.g., Boc, Cbz) allows sequential coupling in solid-phase peptide synthesis (SPPS). The bulky fluorenyl moiety also sterically hinders racemization during activation .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm stereochemistry (e.g., cyclopentane ring conformation) and Fmoc-group integration.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (±2 ppm).
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 265 nm (Fmoc absorption) .
Advanced: How can coupling efficiency be optimized for derivatives of this compound?
Coupling efficiency depends on:
- Activation reagents : HATU/DIPEA outperforms DCC in reducing racemization.
- Solvent choice : Anhydrous DMF minimizes side reactions.
- Temperature : Reactions at 0–4°C suppress epimerization.
- Monitoring : Real-time LC-MS tracks unreacted amines. Adjust equivalents of activating agents (1.2–1.5 eq) if incomplete coupling occurs .
Advanced: What strategies mitigate diastereomer formation during cyclopentane ring synthesis?
The (1R,3R) configuration requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during cyclization. Post-synthesis, diastereomers are separable via chiral HPLC (Chiralpak IA/IB columns) or crystallization in hexane/ethyl acetate .
Advanced: How does the compound’s stability vary under acidic vs. basic conditions?
- Acidic conditions : The Fmoc group is stable (pH > 2), but prolonged exposure to TFA (>2 h) may cleave the cyclopentane-carboxylic acid ester.
- Basic conditions : Fmoc deprotection occurs rapidly in piperidine (pH ~10), but the cyclopentane backbone remains intact. Pre-cooling to 0°C minimizes β-elimination side reactions .
Advanced: How should researchers address contradictions between purity data and biological activity?
If high-purity compounds (>98% HPLC) show inconsistent activity:
- Check stereochemical integrity : Use circular dichroism (CD) or X-ray crystallography.
- Assess aggregation : Dynamic light scattering (DLS) detects insoluble particulates.
- Re-evaluate assays : Confirm target engagement via SPR or ITC, as impurities may non-specifically inhibit enzymes .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteases (e.g., HIV-1 protease) using the cyclopentane as a rigid scaffold.
- MD simulations : GROMACS assesses conformational stability in aqueous vs. lipid bilayer environments. Validate with experimental IC data .
Advanced: Can this compound be integrated into solid-phase synthesis workflows?
Yes. The carboxylic acid is anchored to Wang resin via DIC/HOBt activation. After Fmoc deprotection, iterative couplings build peptide chains. Cleavage with TFA/HO (95:5) yields the final product. Monitor resin loading via Fmoc UV absorbance (ε = 6,800 Mcm at 301 nm) .
Advanced: What green chemistry approaches reduce waste in its synthesis?
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative.
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings.
- Flow chemistry : Continuous flow systems reduce reaction times and improve yield of cyclopentane intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
